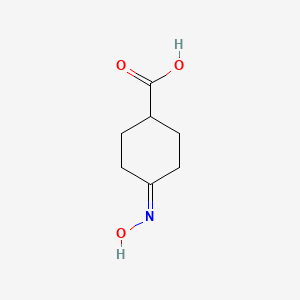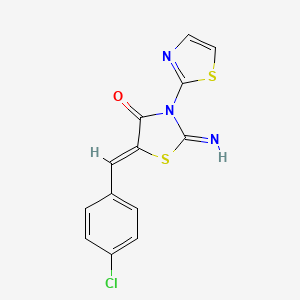![molecular formula C19H18N4O4S2 B12155814 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12155814.png)
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a fascinating organic compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: Approximately 328.8 g/mol
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide. One common approach involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by subsequent reactions to introduce the carbamoyl and amide functionalities.
Industrial Production:
While industrial-scale production methods may vary, laboratories typically employ synthetic routes involving stepwise reactions, purification, and isolation. Optimization of reaction conditions ensures high yields and purity.
Chemical Reactions Analysis
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield the corresponding amine or other reduced derivatives.
Substitution: Substitution reactions at the benzothiazole ring or the amide group are possible.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts.
Scientific Research Applications
Researchers explore this compound’s applications in:
Medicine: Investigating its potential as a drug candidate due to its structural features and biological activity.
Chemistry: Studying its reactivity and designing new derivatives.
Industry: Exploring its use in materials science, such as dyes or polymers.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide stands out due to its unique combination of functional groups. Similar compounds include other benzothiazole derivatives, but none precisely match its structure.
Properties
Molecular Formula |
C19H18N4O4S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H18N4O4S2/c24-17(23-19-22-15-6-1-2-7-16(15)28-19)12-4-3-5-13(10-12)20-18(25)21-14-8-9-29(26,27)11-14/h1-7,10,14H,8-9,11H2,(H2,20,21,25)(H,22,23,24) |
InChI Key |
FPXUHFMGQJZFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12155736.png)
![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12155738.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12155744.png)
![{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid](/img/structure/B12155752.png)

![3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one](/img/structure/B12155770.png)


![2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12155778.png)
![5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12155780.png)

![[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B12155788.png)
![9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155796.png)
![2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B12155806.png)
